3-[4-(Aminomethyl)piperidin-1-yl]propanoic acid dihydrochloride
CAS No.: 2137831-18-4
Cat. No.: VC6691420
Molecular Formula: C9H20Cl2N2O2
Molecular Weight: 259.17
* For research use only. Not for human or veterinary use.
![3-[4-(Aminomethyl)piperidin-1-yl]propanoic acid dihydrochloride - 2137831-18-4](/images/structure/VC6691420.png)
Specification
CAS No. | 2137831-18-4 |
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Molecular Formula | C9H20Cl2N2O2 |
Molecular Weight | 259.17 |
IUPAC Name | 3-[4-(aminomethyl)piperidin-1-yl]propanoic acid;dihydrochloride |
Standard InChI | InChI=1S/C9H18N2O2.2ClH/c10-7-8-1-4-11(5-2-8)6-3-9(12)13;;/h8H,1-7,10H2,(H,12,13);2*1H |
Standard InChI Key | WOHYKBIFRHSQHB-UHFFFAOYSA-N |
SMILES | C1CN(CCC1CN)CCC(=O)O.Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of a piperidine ring substituted at the 4-position with an aminomethyl group () and at the 1-position with a propanoic acid chain (). The dihydrochloride salt form introduces two chloride ions, neutralizing the amine and carboxylic acid groups to improve aqueous solubility .
Key Structural Features:
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Piperidine Core: A six-membered saturated ring with one nitrogen atom, contributing to conformational flexibility.
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Aminomethyl Substituent: Enhances hydrogen-bonding capacity and interaction with biological targets.
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Propanoic Acid Moiety: Provides a carboxylic acid group for potential ionic interactions.
Physicochemical Data
Property | Value | Source |
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Molecular Formula | ||
Molecular Weight | 259.17 g/mol | |
SMILES Notation | Cl.Cl.NCC1CCN(CCC(=O)O)CC1 | |
Solubility | Highly soluble in water |
The hydrochloride salt form significantly reduces the compound’s melting point compared to its free base, though exact values remain undocumented .
Synthesis and Optimization
Synthetic Pathways
The synthesis of 3-[4-(Aminomethyl)piperidin-1-yl]propanoic acid dihydrochloride involves multi-step organic reactions:
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Piperidine Functionalization:
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The piperidine ring is alkylated at the 4-position using aminomethylating agents like formaldehyde and ammonium chloride under basic conditions.
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A propanoic acid chain is introduced via nucleophilic substitution or Michael addition.
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Salt Formation:
Reaction Conditions:
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Base: Potassium carbonate or triethylamine to deprotonate intermediates.
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Temperature: Reactions often proceed at room temperature or under mild heating (40–60°C) .
Purification and Characterization
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Chromatography: Column chromatography using silica gel and methanol/dichloromethane eluents.
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Spectroscopic Analysis:
Comparative Analysis with Related Compounds
Structural Analogues
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Differences |
---|---|---|---|
3-(4-(Aminomethyl)piperidin-1-yl)propanoic acid | 186.25 | Lacks hydrochloride salts | |
3-Amino-3-[1-(tert-butoxycarbonyl)piperidin-4-yl]propanoic acid hydrochloride | 308.80 | tert-BOC protection group |
Pharmacokinetic Advantages
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Enhanced Solubility: The dihydrochloride form improves bioavailability compared to non-salt analogs .
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Stability: Reduced hygroscopicity due to ionic interactions .
Applications and Future Directions
Current Uses
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Research Tool: Investigating neurotransmitter receptor dynamics.
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Drug Intermediate: Serving as a precursor for neuroactive compounds .
Challenges and Opportunities
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